2-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Overview
Description
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H11NO3. It is a derivative of pyrrolidine, featuring a phenyl group attached to the nitrogen atom and a carboxylic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid involves the reaction of itaconic acid with aniline, leading to the formation of the pyrrolidine ring . Another approach includes the Mannich reaction, where 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is reacted with piperidine . The reaction typically requires refluxing in ethanol with pyridine as a catalyst for several hours .
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The phenyl group and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a tyrosine kinase inhibitor, making it useful in cancer research.
Medicine: Its derivatives are being explored for their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. As a tyrosine kinase inhibitor, it binds to the ATP binding site of receptor tyrosine kinases, thereby inhibiting their activity. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid: Another derivative with different functional groups attached to the pyrrolidine ring.
Uniqueness
2-Oxo-1-phenylpyrrolidine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-9(11(14)15)6-7-12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXWRXJXMVUWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971505 | |
Record name | 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56137-52-1 | |
Record name | 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56137-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 2-oxo-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056137521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 2-oxo-1-phenylpyrrolidine-3-carboxylic acid ethyl ester is formed through a specific reaction pathway. Can you elaborate on this process and the factors influencing its selectivity?
A1: The research paper focuses on the rhodium(II)-catalyzed reactions of α-diazoamides and how different ligands on the catalyst can significantly impact the reaction outcome []. Specifically, this compound ethyl ester is formed via the intramolecular C-H insertion of 2-diazo-N-isobutyl-N-phenylmalonamic acid ethyl ester. This reaction can proceed through two main pathways: aromatic C-H insertion leading to an oxindole product, or aliphatic C-H insertion resulting in the formation of this compound ethyl ester.
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